REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([S:10]([CH2:13][CH2:14][CH2:15][OH:16])(=[O:12])=[O:11])[CH2:6][CH2:5]1.Cl[C:18]1[CH:19]=[CH:20][C:21]2[N:22]([N:24]=[CH:25][N:26]=2)[N:23]=1.[Cl-].[Na+]>CN(C)C=O.O1CCCC1>[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([S:10]([CH2:13][CH2:14][CH2:15][O:16][C:18]2[CH:19]=[CH:20][C:21]3[N:22]([N:24]=[CH:25][N:26]=3)[N:23]=2)(=[O:12])=[O:11])[CH2:6][CH2:5]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)CCCO
|
Name
|
|
Quantity
|
0.773 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)N=CN2
|
Name
|
ice water
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under reduced pressure at room temperature for 75 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extrat was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was subjected to silica gel column chromatography, elution
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)CCCOC=1C=CC=2N(N1)N=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.032 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |